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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the nickel-silicon (Ni-Si) binary
phase diagram, a critical tool in materials science, metallurgy, and semiconductor technology.
The Ni-Si system is characterized by the formation of several intermetallic compounds, known
as nickel silicides, which possess unique physical and chemical properties. This document
summarizes the key phase equilibria, thermodynamic data, and crystal structures within the Ni-
Si system. Furthermore, it details the experimental protocols utilized for the determination and
characterization of this phase diagram, offering a foundational understanding for professionals
in materials research and development.

Data Presentation

The equilibrium phases and invariant reactions in the nickel-silicon system are crucial for
understanding the alloy's behavior at different temperatures and compositions. The following
tables summarize the key quantitative data for the stable phases and invariant reactions.

Table 1: Crystal Structures and Lattice Parameters of Nickel Silicide Phases
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Pearson Crystal Lattice
Phase Space Group
Symbol System Parameters (A)
a-Ni (FCC) cF4 Fm-3m Cubic a=3.5238
B1-Ni3Si cP4 Pm-3m Cubic a=3.504
High-
B2-Ni3Si - - - temperature
phase
High-
33-Ni3Si - - - temperature
phase
o a=6.671,c=
y-Ni31Si12 hP43 P321 Hexagonal
12.288[1]
. _ a=4.99,b=
0-Ni2Si oP12 Pnma Orthorhombic
3.73,c=7.06
o a=3.832,c=
B-Ni2Si hP6 P62/mmc Hexagonal
4.986
a=12.229,b=
€-Ni3Si2 0C20 Cmc2_1 Orthorhombic 10.805, c =
6.924[1]
L ) a=5.18,b=
NiSi oP8 Pnma Orthorhombic
3.34, c =5.62[1]
NiSi2 cF12 Fm-3m Cubic a =5.406[1]
Si (Diamond) cF8 Fd-3m Cubic a=5.4309

Table 2: Invariant Reactions in the Ni-Si System
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Composition (at. %

Reaction Temperature (°C) si) Reaction Type
i
L < (o-Ni) + B3-Ni3Si 1143 20.2 Eutectic
L +y-Ni31Si12 ~ B3- o
o 1165 24.5 Peritectic
Ni3Si
L < y-Ni31Si12 + 5- )
o 1245 29.5 Eutectic
Ni2Si
L + 8-Ni2Si < &-Ni2Si 1255 31.0 Peritectic
L < B-Ni2Si + NiSi 976 47.5 Eutectic
L < NiSi + NiSi2 964 56.0 Eutectic
L + (Si) < NiSi2 993 60.0 Peritectic
B3-Ni3Si < (o-Ni) + ) ]
o 1118 - Peritectoid
B2-Ni3Si
B2-Ni3Si < (o-Ni) + _ .
o 1040 - Peritectoid
B1-Ni3Si
2-Ni3Si < y-
B_ ) Y o 990 - Eutectoid
Ni31Si12 + B1-Ni3Si
6-Ni2Si - 5-Ni2Si +
o 830 - Peritectoid
€-Ni3Si2
€-Ni3Si2 < B-Ni2Si + _ _
845 - Peritectoid

NiSi

Experimental Protocols

The determination of the Ni-Si phase diagram relies on a combination of experimental
techniques to identify phase transitions and characterize the crystal structures of the present
phases. The following are detailed methodologies for the key experiments.

Sample Preparation and Metallography
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High-purity nickel (99.99%) and silicon (99.999%) are used as starting materials. Alloys of
various compositions are prepared by arc melting in an argon atmosphere to prevent oxidation.
The samples are re-melted several times to ensure homogeneity. For microstructural analysis,
the samples are mounted in a conductive resin, followed by a systematic grinding and polishing
procedure to achieve a mirror-like, deformation-free surface.

o Grinding: Progressive grinding with silicon carbide papers of decreasing grit size (e.g., 240,
400, 600, 800, 1200 grit).

» Polishing: Diamond suspensions of decreasing particle size (e.g., 6 um, 3 um, 1 ym) are
used on polishing cloths. A final polishing step with a colloidal silica suspension (e.g., 0.04
pum) may be employed to remove any remaining fine scratches.

o Etching: To reveal the microstructure, the polished samples are chemically etched. A suitable
etchant for Ni-Si alloys is a solution of nitric acid and hydrofluoric acid in water. The etching
time is typically a few seconds.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., melting,
eutectic, and peritectic reactions).

 Instrumentation: A high-temperature differential thermal analyzer capable of reaching at least
1500°C.

o Sample Preparation: Small pieces of the alloy (typically 50-100 mg) are placed in an inert
crucible (e.g., alumina). An inert reference material (e.g., alumina powder) is placed in an
identical crucible.

o Experimental Conditions:

o Atmosphere: High-purity argon or helium is continuously purged through the furnace to
prevent oxidation.

o Heating/Cooling Rate: A controlled heating and cooling rate, typically between 5 and
20°C/min, is applied.
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o Procedure: The sample and reference are heated and cooled over the desired
temperature range. The temperature difference between the sample and the reference is
recorded as a function of the sample temperature. Exothermic or endothermic events in
the sample, corresponding to phase transformations, are detected as deviations from the
baseline of the DTA curve.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the different phases present in the alloys at
various temperatures.

 Instrumentation: A high-temperature powder X-ray diffractometer equipped with a copper (Cu
Ka, A = 1.5406 A) or other suitable X-ray source.

o Sample Preparation: The alloy samples are crushed into a fine powder. For high-temperature
measurements, the powder is placed on a high-temperature resistant sample holder (e.g.,
platinum or alumina).

o Experimental Conditions:

o Temperature: For room temperature analysis, the powdered sample is scanned under
ambient conditions. For high-temperature studies, the sample is heated in a vacuum or
inert atmosphere to the desired temperature within the diffractometer.

o Scan Parameters: The diffraction pattern is typically recorded over a 20 range of 20° to
100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

o Data Analysis: The resulting diffraction patterns are compared with standard diffraction
databases (e.g., the Powder Diffraction File from the International Centre for Diffraction
Data) to identify the phases present. The lattice parameters of the identified phases can
be refined using appropriate software.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative analytical technique used to determine the elemental composition of the
individual phases within the microstructure.
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 Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive X-ray
spectrometers (WDS).

o Sample Preparation: The polished and unetched metallographic samples are coated with a
thin layer of carbon to ensure electrical conductivity.

o Experimental Conditions:

o

Accelerating Voltage: Typically 15-20 kV.
o Beam Current: A stabilized beam current in the range of 10-20 nA is used.
o Standards: Pure nickel and silicon are used as standards for calibration.

o Procedure: A focused electron beam is rastered over the sample surface. The
characteristic X-rays emitted from different points are analyzed by the WDS to determine
the concentration of nickel and silicon. This allows for the precise determination of the
composition of each phase observed in the microstructure.

Visualization

The following diagram illustrates the logical workflow for the experimental determination of a
binary phase diagram, such as the nickel-silicon system.
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Caption: Experimental workflow for determining the Ni-Si phase diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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